molecular formula C16H21ClN4O3S B2586182 1-(2-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1105248-85-8

1-(2-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2586182
CAS No.: 1105248-85-8
M. Wt: 384.88
InChI Key: BGBQHBRIZBAJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H21ClN4O3S and its molecular weight is 384.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Researchers have synthesized derivatives of piperidine and evaluated their antimicrobial efficacy against pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, demonstrating significant potential in plant protection and agricultural applications (Vinaya et al., 2009).

Antifungal Activity

A novel combination of 1,2,3-triazoles, piperidines, and thieno pyridine rings has been synthesized and shown to exhibit moderate to good antifungal activity, indicating their potential as antifungal agents. This research points to the importance of these compounds in the development of new antifungal medications (Darandale et al., 2013).

Drug Metabolism

A study on the oxidative metabolism of a novel antidepressant, Lu AA21004, found that the compound is metabolized into various metabolites involving cytochrome P450 enzymes. This research provides insight into the metabolic pathways of novel therapeutic agents, facilitating the understanding of their pharmacokinetics and potential interactions (Hvenegaard et al., 2012).

Surface Activity

The synthesis and characterization of 1,2,4-triazole derivatives have been explored, revealing that these compounds exhibit antimicrobial activity and can serve as surface-active agents. This study broadens the application of these compounds beyond pharmaceuticals, potentially into materials science and industrial applications (El-Sayed, 2006).

Glycosidic Linkage Formation

Research on the use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride as reagents for converting thioglycosides to glycosyl triflates and for forming diverse glycosidic linkages has implications for synthetic chemistry, particularly in the synthesis of complex carbohydrates (Crich & Smith, 2001).

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O3S/c1-19-15(12-7-9-20(10-8-12)25(2,23)24)18-21(16(19)22)11-13-5-3-4-6-14(13)17/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBQHBRIZBAJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC=CC=C2Cl)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.